Hericenone A

Description

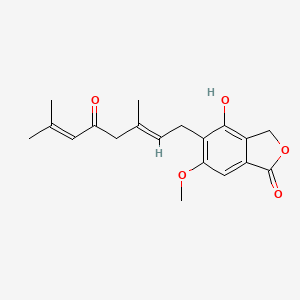

from the fruiting bodies of Hericium erinaceum; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

126654-52-2 |

|---|---|

Molecular Formula |

C19H22O5 |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

5-[(2E)-3,7-dimethyl-5-oxoocta-2,6-dienyl]-4-hydroxy-6-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C19H22O5/c1-11(2)7-13(20)8-12(3)5-6-14-17(23-4)9-15-16(18(14)21)10-24-19(15)22/h5,7,9,21H,6,8,10H2,1-4H3/b12-5+ |

InChI Key |

IDSCVDJWBRGNKG-LFYBBSHMSA-N |

Isomeric SMILES |

CC(=CC(=O)C/C(=C/CC1=C(C=C2C(=C1O)COC2=O)OC)/C)C |

Canonical SMILES |

CC(=CC(=O)CC(=CCC1=C(C=C2C(=C1O)COC2=O)OC)C)C |

melting_point |

100 - 102 °C |

physical_description |

Solid |

Synonyms |

hericenone A |

Origin of Product |

United States |

Foundational & Exploratory

Hericenone A and Nerve Growth Factor Synthesis: A Technical Overview of the Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive analysis of the current understanding of Hericenone A's mechanism of action in the synthesis of Nerve Growth Factor (NGF). It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neurobiology and neuropharmacology. This document synthesizes available quantitative data, details established experimental methodologies, and visualizes the proposed signaling pathways, while also addressing the existing ambiguities and areas requiring further investigation.

Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have attracted significant interest for their neurotrophic properties.[1] Among these, this compound and its analogues are noted for their capacity to stimulate NGF synthesis, a critical neurotrophin for the development, survival, and function of neurons.[1] However, the precise intracellular signaling cascades initiated by this compound remain a subject of active research, with some studies presenting conflicting evidence regarding the direct transcriptional activation of the NGF gene by these compounds.[2][3]

Quantitative Data on Hericenone-Induced NGF Synthesis

Several studies have quantified the effects of hericenones on NGF secretion in various cell lines. The data consistently demonstrates their ability to increase NGF production, particularly in astroglial and neuronal cell cultures.

| Cell Line | Compound(s) | Concentration | Fold Increase in NGF Secretion (vs. Control) | Reference |

| Mouse Astroglial Cells | Hericenone C | 33 µg/mL | - | [3] |

| Hericenone D | 33 µg/mL | - | ||

| Hericenone E | 33 µg/mL | - | ||

| PC12 Cells (in presence of 5 ng/mL NGF) | Hericenone C | 10 µg/mL | - | |

| Hericenone D | 10 µg/mL | - | ||

| Hericenone E | 10 µg/mL | ~2-fold (vs. 50 ng/mL NGF positive control) |

Proposed Signaling Pathways

The mechanism by which hericenones stimulate NGF synthesis is complex and appears to involve multiple signaling pathways. While direct evidence for this compound is limited, research on Hericium erinaceus extracts and other hericenones, particularly Hericenone E, points towards the involvement of the c-Jun N-terminal kinase (JNK) and Mitogen-activated protein kinase kinase (MEK/ERK) pathways.

The JNK Signaling Pathway

One proposed mechanism for the NGF-inducing activity of Hericium erinaceus extracts involves the activation of the JNK signaling pathway. This pathway is a critical regulator of gene expression in response to cellular stress and growth factors. However, studies have indicated that while the mushroom extract induces phosphorylation of JNK and its downstream targets, purified hericenones (C, D, and E) do not appear to increase NGF mRNA expression in 1321N1 human astrocytoma cells. This suggests that other bioactive compounds within the extract may be responsible for the direct transcriptional activation of the NGF gene via the JNK pathway.

The MEK/ERK and PI3K/Akt Signaling Pathways

In contrast, research on Hericenone E suggests a mechanism that potentiates NGF-induced neurite outgrowth through the MEK/ERK and PI3K/Akt signaling pathways. In this model, Hericenone E stimulates the secretion of NGF, which then activates its receptor, TrkA. This leads to the phosphorylation and activation of downstream effectors, including ERK and Akt, which are crucial for neuronal differentiation and survival. Interestingly, Hericenone E has also been shown to increase the phosphorylation of ERK and Akt independently of NGF, suggesting a more direct interaction with these pathways. It is plausible that this compound may act through a similar mechanism, though further research is required for confirmation.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the impact of hericenones on NGF synthesis and neurite outgrowth.

Cell Culture and Treatment

-

PC12 Cells: Rat pheochromocytoma cells are a common model for studying neuronal differentiation. They are typically cultured in RPMI-1640 or F-12K medium supplemented with horse serum and fetal bovine serum. For neurite outgrowth assays, cells are often switched to a low-serum medium and treated with various concentrations of this compound, with or without a low concentration of NGF (e.g., 2-5 ng/mL).

-

Astroglial Cells: Primary astroglial cells can be prepared from the brains of neonatal mice or rats and cultured in a suitable medium like DMEM with fetal bovine serum. These primary cultures are valuable for studying NGF secretion from glial cells.

-

1321N1 Human Astrocytoma Cells: This immortalized cell line is also used for NGF induction studies. Cells are maintained in DMEM with fetal bovine serum before treatment with test compounds.

Quantification of NGF Secretion (ELISA)

The concentration of NGF in the cell culture medium is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Sample Collection: After the treatment period, collect the cell culture medium and centrifuge to remove any cellular debris.

-

ELISA Procedure: Follow the manufacturer's instructions. This typically involves adding the collected culture medium and NGF standards to microplate wells pre-coated with an anti-NGF antibody.

-

Detection: A biotinylated anti-NGF antibody is added, followed by a streptavidin-HRP conjugate. A substrate solution is then added to produce a colorimetric reaction.

-

Data Analysis: The absorbance is measured using a microplate reader. A standard curve is generated from the NGF standards, and the concentration of NGF in the samples is determined by interpolation.

Western Blotting for Signaling Pathway Analysis

This technique is used to determine the activation (phosphorylation) of key proteins in signaling pathways.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA or similar protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are denatured and separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., ERK, JNK, Akt).

-

Detection and Analysis: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion and Future Directions

This compound is a promising neurotrophic compound that stimulates the synthesis and secretion of NGF. While the precise mechanism of action is still under investigation, current evidence suggests a potential role in potentiating NGF signaling through the MEK/ERK and PI3K/Akt pathways, similar to other hericenones. The debate over whether hericenones directly induce NGF gene expression highlights the need for further research to identify the specific compounds in Hericium erinaceus responsible for the JNK-mediated transcriptional activation of NGF.

Future studies should focus on elucidating the direct molecular targets of this compound and confirming its specific effects on the JNK, MEK/ERK, and PI3K/Akt signaling cascades. Dose-response studies and experiments utilizing specific pathway inhibitors will be crucial in dissecting the intricate mechanisms underlying the neurotrophic activity of this compound. A clearer understanding of these pathways will be instrumental in the development of hericenone-based therapeutics for neurodegenerative diseases.

References

The Biosynthesis of Hericenone A in Hericium erinaceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenone A, a prominent member of the hericenone class of meroterpenoids from the medicinal mushroom Hericium erinaceus, has attracted significant scientific interest due to its potential neurotrophic properties. Understanding its biosynthesis is crucial for optimizing its production for research and therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the key enzymatic steps, the identified genes and enzymes, and the proposed chemical transformations. This guide also includes detailed experimental protocols derived from key literature and summarizes the available quantitative data to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Introduction to this compound

This compound is an aromatic compound isolated from the fruiting bodies of Hericium erinaceus, commonly known as Lion's Mane mushroom.[1] It belongs to a class of meroterpenoids characterized by a substituted benzaldehyde (B42025) core. The hericenones, including this compound, are recognized for their ability to stimulate the synthesis of Nerve Growth Factor (NGF), a protein essential for the survival and maintenance of neurons.[2] This bioactivity makes them promising candidates for the development of therapeutics for neurodegenerative diseases.

The biosynthesis of this compound is a fascinating example of fungal secondary metabolism, combining elements of polyketide and terpenoid pathways to generate its unique chemical structure. Recent advances in genomics and molecular biology have begun to unravel the genetic and enzymatic basis of its formation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the formation of an orsellinic acid core, which is subsequently modified through reduction, prenylation, and other tailoring reactions. While the complete pathway to this compound is yet to be fully elucidated, key initial steps have been identified and characterized.

Core Scaffold Formation: From Acetyl-CoA to Orsellinic Aldehyde

The initial steps of this compound biosynthesis involve the construction of the central aromatic scaffold, orsellinic aldehyde. This process is catalyzed by two key enzymes encoded within a biosynthetic gene cluster (BGC) in H. erinaceus.[3][4]

-

Orsellinic Acid Synthesis: The pathway commences with the synthesis of orsellinic acid from acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by a non-reducing iterative Type I polyketide synthase (PKS) named HerA .[3][4] Fungal PKS enzymes are large, multi-domain proteins that iteratively condense simple carboxylic acid units to form complex polyketide chains.[5]

-

Reduction to Orsellinic Aldehyde: The carboxylic acid group of orsellinic acid is then reduced to an aldehyde to form orsellinic aldehyde. This reduction is carried out by a carboxylic acid reductase (CAR) designated as HerB .[3][4]

The identification of the herA and herB genes and the functional characterization of their protein products through heterologous expression in Aspergillus oryzae have provided the first definitive evidence for the early steps in hericenone biosynthesis.[3][4]

Proposed Downstream Modifications: Prenylation and Tailoring

Following the formation of orsellinic aldehyde, the scaffold undergoes further modifications to yield the diverse family of hericenones, including this compound. These later steps are less characterized but are proposed to involve:

-

Prenylation: A prenyl group, likely derived from the terpenoid pathway precursor dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), is attached to the orsellinic aldehyde core. This reaction is catalyzed by a putative prenyltransferase (PT) . While a specific PT for this compound has not been definitively identified, a candidate gene has been suggested based on genomic analyses.[6]

-

Further Tailoring Reactions: The prenylated intermediate is likely subjected to a series of tailoring reactions, such as oxidations, reductions, and cyclizations, to generate the final structure of this compound. The specific enzymes responsible for these transformations are yet to be experimentally confirmed.

A proposed biosynthetic pathway for the core hericenone scaffold is visualized in the diagram below.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in the scientific literature. However, studies on related hericenones and the precursor, erinacine A, provide some insights into the productivity of H. erinaceus.

| Compound | Matrix | Concentration/Yield | Reference |

| Hericenone C | H. erinaceus WT sporophores (strain H.e.2) | 760 µg/g | [7] |

| Hericenone D | H. erinaceus WT sporophores (strain H.e.2) | 100 µg/g | [7] |

| Erinacine A | H. erinaceus mycelial biomass (strain He61) | up to 11.99 g/L | [8] |

| Erinacine A | H. erinaceus mycelia | 0.23 mg/g to 42.16 mg/g | [8] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been facilitated by a combination of molecular biology, analytical chemistry, and bioinformatics. Below are detailed methodologies for key experiments.

Heterologous Expression of herA and herB in Aspergillus oryzae

This protocol is adapted from the methodology described by Cheang et al. (2024) for the functional characterization of the initial enzymes in the hericenone pathway.[3][4]

Objective: To confirm the function of HerA as an orsellinic acid synthase and HerB as a carboxylic acid reductase.

Materials:

-

Hericium erinaceus mycelia

-

Aspergillus oryzae protoplasts

-

Expression vectors (e.g., pTAEX3)

-

Restriction enzymes

-

T4 DNA ligase

-

PCR reagents

-

Yeast extract, peptone, dextrose (YPD) medium

-

Czapek-Dox (CD) medium

-

Ethyl acetate

-

LC-MS grade solvents

Protocol:

-

Gene Cloning:

-

Isolate total RNA from H. erinaceus mycelia and synthesize cDNA.

-

Amplify the coding sequences of herA and herB from the cDNA using high-fidelity PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested genes into the expression vector to create the expression constructs.

-

-

Transformation of A. oryzae :

-

Prepare protoplasts from young A. oryzae mycelia by enzymatic digestion.

-

Transform the protoplasts with the expression constructs (containing herA, herB, or both) using a polyethylene (B3416737) glycol (PEG)-calcium chloride mediated method.

-

Plate the transformed protoplasts on selective regeneration medium and incubate until transformants appear.

-

-

Cultivation and Metabolite Extraction:

-

Inoculate the A. oryzae transformants into liquid CD medium.

-

Incubate the cultures with shaking for 5-7 days at 30°C.

-

After incubation, separate the mycelia from the culture broth by filtration.

-

Extract the culture broth and the mycelia separately with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness and redissolve the residue in methanol for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the extracts by liquid chromatography-mass spectrometry (LC-MS) to detect the production of orsellinic acid and orsellinic aldehyde.

-

Compare the retention times and mass spectra of the detected compounds with authentic standards.

-

LC-MS/MS Analysis of Hericenones

This protocol provides a general framework for the qualitative and quantitative analysis of hericenones from fungal extracts.

Objective: To identify and quantify this compound in extracts from H. erinaceus or heterologous expression hosts.

Materials:

-

Fungal extract (as prepared above)

-

This compound standard (if available)

-

LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

-

C18 reversed-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

Protocol:

-

Sample Preparation:

-

Redissolve the dried fungal extract in a known volume of methanol.

-

Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

-

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B

-

-

Set the column temperature to 40°C and the flow rate to 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Acquire full scan MS data to identify the molecular ion of this compound.

-

Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern for structural confirmation.

-

For quantification, use multiple reaction monitoring (MRM) mode with specific precursor-product ion transitions for this compound.

-

-

Data Analysis:

-

Identify this compound in the sample by comparing its retention time and MS/MS spectrum with that of an authentic standard.

-

For quantification, generate a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

-

Conclusion and Future Directions

Significant strides have been made in understanding the biosynthesis of this compound, particularly the initial steps involving the polyketide synthase HerA and the carboxylic acid reductase HerB. The identification of the corresponding biosynthetic gene cluster provides a roadmap for further investigation and for the potential for metabolic engineering to enhance the production of hericenones.

Key areas for future research include:

-

Elucidation of Downstream Enzymes: The definitive identification and characterization of the prenyltransferase and other tailoring enzymes responsible for the conversion of orsellinic aldehyde to this compound are critical next steps.

-

Quantitative Analysis: There is a need for more comprehensive quantitative data on this compound production in H. erinaceus under various growth conditions, as well as detailed kinetic analysis of the biosynthetic enzymes.

-

Regulatory Mechanisms: Understanding the regulatory networks that control the expression of the hericenone biosynthetic gene cluster could lead to strategies for upregulating its production.

-

Metabolic Engineering: With a complete understanding of the biosynthetic pathway, metabolic engineering of H. erinaceus or heterologous hosts could be employed to increase the yield of this compound or to produce novel, more potent analogs.

This technical guide summarizes the current understanding of this compound biosynthesis and provides a foundation for future research aimed at harnessing the therapeutic potential of this fascinating fungal metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 7. Array of Metabolites in Italian Hericium erinaceus Mycelium, Primordium, and Sporophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Evaluation of Erinacine A Contents in Mycelia of Hericium erinaceus Strains [mdpi.com]

The Neurotrophic Properties of Hericenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Hericenones, a class of aromatic compounds isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, have attracted significant scientific attention for their neurotrophic potential. These low-molecular-weight compounds are capable of crossing the blood-brain barrier, making them promising candidates for the development of therapeutics targeting neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the neurotrophic properties of the hericenone family, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular signaling pathways. While research into this family of compounds is ongoing, this document consolidates the current understanding of their mechanism of action, with a particular focus on the stimulation of Nerve Growth Factor (NGF) synthesis and the potentiation of neurite outgrowth. It is important to note that while several hericenones exhibit significant neurotrophic activity, Hericenone A and B have primarily been evaluated for their cytotoxic properties against cancer cell lines.[3]

Quantitative Analysis of Neurotrophic Activity

The neurotrophic effects of hericenones have been quantified primarily through two key in vitro assays: the stimulation of Nerve Growth Factor (NGF) synthesis in glial cells and the potentiation of NGF-induced neurite outgrowth in a neuronal cell line model.

Stimulation of Nerve Growth Factor (NGF) Synthesis

Several hericenone analogues have demonstrated the ability to stimulate the secretion of NGF from cultured mouse astroglial cells. This is a critical activity, as NGF is essential for the survival, maintenance, and regeneration of neurons.[4] The quantitative effects of various hericenones on NGF secretion are summarized in Table 1.

Table 1: Effect of Hericenones on NGF Secretion in Mouse Astroglial Cells [4]

| Compound | Concentration (µg/mL) | NGF Secreted (pg/mL) |

|---|---|---|

| Hericenone C | 33 | 23.5 ± 1.0 |

| Hericenone D | 33 | 10.8 ± 0.8 |

| Hericenone E | 33 | 13.9 ± 2.1 |

| Hericenone H | 33 | 45.1 ± 1.1 |

| Epinephrine (Control) | 33 | 11.3 ± 1.5 |

Data represents the mean ± standard deviation.

Potentiation of NGF-Induced Neurite Outgrowth

Hericenones on their own do not typically induce neurite outgrowth.[5][6] However, they have been shown to significantly potentiate the neuritogenic activity of low concentrations of NGF in the rat pheochromocytoma (PC12) cell line, a standard model for studying neuronal differentiation.[5][7] This potentiation suggests that hericenones can enhance the cellular response to existing neurotrophic factors.

Table 2: Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells

| Compound | Concentration | Assay Condition | Key Quantitative Outcome | Reference(s) |

|---|---|---|---|---|

| Hericenones C, D, E | 10 µg/mL | Co-treatment with a low dose of NGF (5 ng/mL) | Neurite outgrowth activity became comparable to that induced by a high dose of NGF (50 ng/mL). | [5][6] |

| Hericenone E | 10 µg/mL | Co-treatment with NGF (5 ng/mL) | Stimulated NGF secretion to a level two-fold higher than the positive control (50 ng/mL NGF alone). |[5] |

Molecular Signaling Pathways

The neurotrophic effects of hericenones are mediated by their influence on intracellular signaling cascades that govern neuronal survival and differentiation. Research, particularly on Hericenone E, has elucidated a dual mechanism of action: stimulating endogenous NGF synthesis and potentiating NGF-induced signaling through the TrkA receptor.[3][8] The primary pathways involved are the MEK/ERK and PI3K/Akt pathways.[3][5] Additionally, extracts from H. erinaceus have been shown to promote NGF gene expression via the JNK signaling pathway.[9]

-

NGF Synthesis and Secretion : Hericenones stimulate glial cells (e.g., astrocytes) to synthesize and secrete NGF.[4]

-

TrkA Receptor Activation : The secreted NGF binds to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), on the surface of neuronal cells.[3]

-

Downstream Cascade Activation : NGF binding triggers the autophosphorylation of the TrkA receptor, initiating downstream signaling.[3]

-

NGF-Independent Effects : Interestingly, Hericenone E has also been shown to increase the phosphorylation of ERK and Akt independently of NGF, suggesting a direct effect on these pathways or the involvement of other complementary signaling mechanisms.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the neurotrophic properties of hericenones.

Neurite Outgrowth Potentiation Assay in PC12 Cells

This assay assesses the ability of a compound to enhance NGF-induced neurite formation.[11]

-

Cell Seeding:

-

Coat 24-well plates with an appropriate extracellular matrix (e.g., collagen type I).

-

Seed rat pheochromocytoma (PC12) cells at a density of 1 x 10⁴ cells/well.

-

Culture for 24 hours in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

-

Treatment:

-

After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum).

-

Prepare treatment groups:

-

Negative Control: Low-serum medium only.

-

Positive Control: Medium with an optimal concentration of NGF (e.g., 50 ng/mL).

-

Low-Dose NGF Control: Medium with a sub-optimal concentration of NGF (e.g., 5 ng/mL).

-

Test Groups: Medium with low-dose NGF (5 ng/mL) plus various concentrations of the test hericenone.

-

-

Treat the cells and incubate for 48-72 hours.

-

-

Quantification:

-

Using a phase-contrast microscope, examine at least 100 cells per well.

-

A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body.

-

Calculate the percentage of neurite-bearing cells for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine significance.

-

NGF Synthesis Assay in Astroglial Cells

This protocol quantifies the amount of NGF secreted by astroglial cells in response to treatment.[2]

-

Cell Culture:

-

Prepare primary astroglial cells from the brains of neonatal mice.

-

Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum in 24-well plates until confluent.

-

-

Treatment:

-

Replace the culture medium with a fresh, serum-free medium.

-

Add the test hericenones at the desired concentrations to the wells.

-

Incubate for 24-48 hours.

-

-

NGF Quantification (ELISA):

-

Collect the culture supernatant from each well.

-

Centrifuge to remove any cellular debris.

-

Quantify the concentration of NGF in the supernatant using a commercial two-site enzyme-linked immunosorbent assay (ELISA) kit specific for mouse NGF, following the manufacturer's instructions.

-

Read the absorbance using a microplate reader and calculate NGF concentrations based on a standard curve.

-

Western Blot Analysis for Signaling Pathway Activation

This method is used to detect the phosphorylation (activation) of key proteins in the MEK/ERK and PI3K/Akt pathways.

-

Cell Lysis:

-

Treat PC12 or other relevant cells with hericenones and/or NGF for specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-Akt) and total forms for normalization.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of phosphorylated proteins to that of the corresponding total proteins.

-

Conclusion and Future Directions

The hericenone family of compounds, derived from Hericium erinaceus, presents a compelling class of molecules with significant neurotrophic properties. Hericenones C, D, E, and H have been shown to stimulate the synthesis of Nerve Growth Factor, a key neurotrophin for neuronal health.[4] Furthermore, these compounds can potentiate NGF-induced neurite outgrowth, indicating their potential to enhance endogenous neuro-regenerative processes.[5] The underlying mechanisms are primarily linked to the activation of the MEK/ERK and PI3K/Akt signaling pathways, downstream of the TrkA receptor.[3]

Conversely, current literature does not support a neurotrophic role for this compound; instead, it has been identified as having cytotoxic properties against HeLa cells.[3] This highlights the structural specificity required for neurotrophic activity within this class of compounds.

For drug development professionals, hericenones represent a promising starting point for the design of novel therapeutics for neurodegenerative diseases. Future research should focus on:

-

Elucidating the specific structure-activity relationships that govern neurotrophic versus cytotoxic effects.

-

Investigating the in vivo efficacy and bioavailability of the most potent hericenones in animal models of neurodegeneration.

-

Further exploring the direct, NGF-independent signaling activities of these compounds.

A deeper understanding of these aspects will be crucial for harnessing the therapeutic potential of hericenones to combat the growing challenge of neurological disorders.

References

- 1. Hericerin derivatives activates a pan‐neurotrophic pathway in central hippocampal neurons converging to ERK1/2 signaling enhancing spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Hericenone A and its role in neuronal differentiation

An In-depth Technical Guide to Hericenone A and its Role in Neuronal Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a benzenoid compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane.[1][2] This mushroom has been utilized in traditional medicine for centuries, and modern research is uncovering the therapeutic potential of its bioactive constituents.[1][3] Hericenones, a class of aromatic compounds including this compound, are of significant scientific interest for their neurotrophic properties.[4] These low-molecular-weight molecules can cross the blood-brain barrier, a critical feature for neurologically active therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of this compound and its related compounds, focusing on their role in promoting neuronal differentiation. It details the underlying signaling pathways, presents quantitative efficacy data, and provides detailed experimental protocols for researchers in the field. While much of the specific research has focused on Hericenones C, D, and E, their shared structural class provides the most current framework for understanding the potential mechanisms of this compound.

Mechanism of Action: Stimulation of NGF Synthesis and Potentiation of Neurite Outgrowth

The primary mechanism by which hericenones exert their neurotrophic effects is through the stimulation of Nerve Growth Factor (NGF) synthesis and the potentiation of NGF-mediated signaling pathways. NGF is a crucial neurotrophin for the survival, growth, and differentiation of neurons.

Hericenones have been shown to induce the secretion of NGF from astroglial cells. This secreted NGF then acts on neuronal cells, such as PC12 rat pheochromocytoma cells—a widely used model for studying neuronal differentiation—to promote neurite outgrowth. Studies have demonstrated that while hericenones alone may not induce neurite outgrowth, they significantly potentiate this effect in the presence of low concentrations of NGF. This suggests a synergistic or sensitizing role, making neuronal cells more responsive to existing neurotrophic signals. This potentiation is achieved through the activation of the TrkA receptor and its downstream signaling cascades.

Key Signaling Pathways in Hericenone-Mediated Neuronal Differentiation

The neurotrophic activity of hericenones converges on canonical NGF signaling pathways. The binding of NGF to its high-affinity receptor, Tropomyosin receptor kinase A (TrkA), triggers receptor dimerization and autophosphorylation, initiating downstream cascades that are critical for neuronal differentiation. Hericenone E, a closely related compound, has been shown to enhance the phosphorylation of TrkA, as well as the downstream effectors ERK1/2 and Akt.

TrkA/MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras/Raf/MEK/ERK cascade, is a principal route for NGF-induced neurite outgrowth. Upon TrkA activation, a series of phosphorylation events leads to the activation of Extracellular signal-Regulated Kinase (ERK1/2). Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes required for neuronal differentiation, such as those for cytoskeletal proteins that form neurites. Hericenones enhance the phosphorylation of ERK1/2, thereby potentiating this pathway.

Caption: Hericenone-potentiated NGF-TrkA-MEK/ERK signaling pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of TrkA activation, primarily involved in promoting cell survival. Activated TrkA recruits and activates PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Akt then phosphorylates various targets that inhibit apoptosis and promote cell survival, which is essential for stable neuronal differentiation. Hericenone E has been shown to increase the phosphorylation of Akt, indicating its role in enhancing this pro-survival signaling.

Caption: Hericenone-potentiated NGF-TrkA-PI3K/Akt signaling pathway.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies on hericenones, demonstrating their efficacy in stimulating NGF synthesis and potentiating neurite outgrowth.

Table 1: Effect of Hericenones on NGF Secretion in Mouse Astroglial Cells

| Compound | Concentration | NGF Secreted (pg/mL) |

|---|---|---|

| Hericenone C | 33 µg/mL | 23.5 ± 1.0 |

| Hericenone D | 33 µg/mL | 10.8 ± 0.8 |

| Hericenone E | 33 µg/mL | 13.9 ± 2.1 |

| Hericenone H | 33 µg/mL | 45.1 ± 1.1 |

Data from Kawagishi et al., as cited in a 2010 review, demonstrating the ability of Hericenones to stimulate NGF biosynthesis.

Table 2: Potentiation of NGF-Induced Neurite Outgrowth in PC12 Cells by Hericenones

| Treatment | Concentration | Percentage of Neurite-Bearing Cells (%) |

|---|---|---|

| Medium Only (Negative Control) | - | < 5 |

| NGF | 5 ng/mL | ~20 |

| NGF (Positive Control) | 50 ng/mL | ~45 |

| Hericenone C + NGF (5 ng/mL) | 10 µg/mL | ~35 |

| Hericenone D + NGF (5 ng/mL) | 10 µg/mL | ~40 |

| Hericenone E + NGF (5 ng/mL) | 10 µg/mL | ~45 |

Data extrapolated from graphical representations in Phan et al. (2014), showing that Hericenones C, D, and E potentiate neurite outgrowth in the presence of a low concentration of NGF.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings. The following are protocols for key experiments used to assess the neurotrophic effects of this compound.

General Experimental Workflow

The assessment of a novel compound like this compound typically follows a structured workflow, from initial cell culture to quantitative analysis of neuronal differentiation and signaling pathway activation.

Caption: General experimental workflow for neurotrophic potency assessment.

Neurite Outgrowth Assay in PC12 Cells

This assay is fundamental for quantifying the effects of this compound on neuronal differentiation.

-

Cell Culture and Seeding:

-

Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum (HS), 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed cells onto collagen-coated 12-well or 24-well plates at a density of 5 x 10³ cells/well.

-

Allow cells to attach for 24 hours before treatment.

-

-

Treatment:

-

Prepare treatment groups in a low-serum medium (e.g., 1% HS).

-

Negative Control: Low-serum medium only.

-

Positive Control: NGF (50 ng/mL).

-

Low NGF Control: NGF (5 ng/mL).

-

Test Groups: this compound at various concentrations (e.g., 1, 10, 50 µM) with and without low NGF (5 ng/mL).

-

Replace the culture medium with the respective treatment media and incubate for 48-72 hours.

-

-

Quantification:

-

Capture images of the cells using a phase-contrast microscope.

-

A cell is considered neurite-bearing if it possesses at least one neurite equal to or greater than twice the diameter of the cell body.

-

Count at least 100 cells per well from randomly selected fields.

-

Calculate the percentage of neurite-bearing cells: (Number of neurite-bearing cells / Total number of cells) x 100.

-

Perform statistical analysis (e.g., one-way ANOVA) to determine significance.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the activation of key proteins in the MEK/ERK and PI3K/Akt pathways.

-

Cell Lysis and Protein Quantification:

-

Seed PC12 cells in 6-well plates and treat as described above for desired times (e.g., 15, 30, 60 minutes for phosphorylation events).

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Collect lysates, centrifuge to remove debris, and determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Immunoblotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

-

NGF Quantification by ELISA

This assay quantifies the amount of NGF secreted by astroglial cells in response to treatment.

-

Cell Culture and Treatment:

-

Culture primary mouse astroglial cells or a human astrocytoma cell line (e.g., 1321N1) to confluence in 96-well plates.

-

Replace the medium with fresh serum-free medium containing this compound at the desired concentration (e.g., 33 µg/mL).

-

Incubate for 24 hours.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant.

-

Quantify the NGF concentration using a commercial NGF ELISA kit, following the manufacturer’s instructions precisely.

-

Generate a standard curve using recombinant NGF standards to calculate the NGF concentration in the samples.

-

Cell Viability (MTT) Assay

This assay is performed to ensure that the observed effects of this compound are not due to cytotoxicity.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well.

-

Treat cells with the same concentrations of this compound used in the primary assays.

-

Incubate for the same duration (e.g., 48-72 hours).

-

-

MTT Assay Procedure:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Incubate overnight at 37°C or for a few hours at room temperature in the dark, mixing to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

Discussion and Future Directions

The available evidence indicates that hericenones, as a class of compounds, are potent stimulators of NGF synthesis and potentiators of its neurotrophic signaling. This compound, as a member of this class, holds significant promise as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neurotrophic support is diminished. The ability of these small molecules to cross the blood-brain barrier makes them particularly attractive candidates for drug development.

However, research specifically isolating the effects of this compound is still needed. Future studies should focus on:

-

Directly quantifying the efficacy of pure this compound in NGF synthesis and neurite outgrowth potentiation.

-

Elucidating the precise molecular interactions between hericenones and components of the NGF signaling pathway.

-

Investigating potential direct, NGF-independent neurotrophic effects, as some related compounds from Hericium erinaceus have been shown to act via TrkB-independent pathways converging on ERK.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of neurodegeneration.

By addressing these questions, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for novel treatments for debilitating neurological disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Hericenone A and the TrkA/Erk1/2 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have garnered significant scientific interest for their neurotrophic properties. This technical guide provides an in-depth analysis of the effects of Hericenone A and its close structural analogs on the Tropomyosin receptor kinase A (TrkA)/Extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathway, a critical cascade for neuronal survival, differentiation, and neurite outgrowth. This document synthesizes quantitative data from key studies, details relevant experimental methodologies, and presents visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field of neurobiology and drug discovery.

Introduction

Neurotrophic factors, such as Nerve Growth Factor (NGF), play a pivotal role in the development, maintenance, and plasticity of the nervous system.[1] The binding of NGF to its high-affinity receptor, TrkA, initiates a signaling cascade that is fundamental for neuronal function. Dysregulation of this pathway has been implicated in various neurodegenerative diseases.[1] Hericenones, low-molecular-weight compounds capable of crossing the blood-brain barrier, have emerged as promising therapeutic agents due to their ability to stimulate NGF synthesis and potentiate NGF-induced neurite outgrowth.[2][3] This guide focuses on the molecular mechanisms by which these compounds, particularly this compound and its analogs, modulate the TrkA/Erk1/2 pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of hericenones on NGF synthesis and the activation of downstream signaling pathways.

Table 1: Effect of Hericenones on Nerve Growth Factor (NGF) Secretion

| Compound | Cell Line | Concentration | NGF Secretion (pg/mL) | Fold Increase vs. Control | Reference |

| Hericenone C | Mouse astroglial cells | 33 µg/mL | 23.5 ± 1.0 | - | [3] |

| Hericenone D | Mouse astroglial cells | 33 µg/mL | 10.8 ± 0.8 | - | [3] |

| Hericenone E | Mouse astroglial cells | 33 µg/mL | 13.9 ± 2.1 | - | [3] |

| Hericenone H | Mouse astroglial cells | 33 µg/mL | 45.1 ± 1.1 | - | [3] |

| Hericenone E | PC12 cells | 10 µg/mL (with 5 ng/mL NGF) | ~120 | ~2-fold vs. NGF alone | [4] |

Table 2: Potentiation of NGF-Induced Neurite Outgrowth by Hericenones in PC12 Cells

| Treatment | Percentage of Neurite-Bearing Cells | Reference |

| Control (Low-serum medium) | < 5% | [5] |

| NGF (5 ng/mL) | ~20% | [4] |

| Hericenones (10 µg/mL) | < 10% | [4] |

| Hericenones (10 µg/mL) + NGF (5 ng/mL) | ~45% | [4] |

| NGF (50 ng/mL) (Positive Control) | ~45% | [4] |

Table 3: Effect of Hericenone Analogs on TrkA and Erk1/2 Phosphorylation

| Compound | Cell Line | Treatment | Target Protein | Fold Increase in Phosphorylation (vs. NGF alone) | Reference |

| Compound 1 | PC12 | 30 µM + 2 ng/mL NGF | p-TrkA (Y490) | ~2.5 | [6] |

| Compound 1 | PC12 | 30 µM + 2 ng/mL NGF | p-Erk1/2 | ~2.0 | [6] |

| Erinacine A | PC12 | 30 µM + 2 ng/mL NGF | p-TrkA (Y490) | ~2.0 | [6] |

| Erinacine A | PC12 | 30 µM + 2 ng/mL NGF | p-Erk1/2 | ~1.8 | [6] |

| Hericenone E | PC12 | With NGF | p-Erk, p-Akt | Increased | [4] |

*Note: Compound 1 (4-chloro-3,5-dimethoxybenzoic methyl ester) and Erinacine A are other neurotrophic compounds isolated from Hericium erinaceus, and their effects on the TrkA/Erk1/2 pathway provide a model for the potential action of this compound.[6][7]

Signaling Pathways

Hericenones appear to exert their neurotrophic effects through a dual mechanism: stimulating the synthesis of NGF and potentiating the NGF-induced signaling cascade. The binding of NGF to the TrkA receptor triggers its dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways, including the Ras-Raf-MEK-Erk and the PI3K-Akt pathways.[8][9] Hericenones enhance this process, leading to a more robust and sustained activation of Erk1/2, which is crucial for neurite outgrowth.[4][6]

Proposed signaling pathway for this compound's neurotrophic effects.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the neurotrophic effects of this compound and its impact on the TrkA/Erk1/2 signaling pathway.

PC12 Cell Culture and Differentiation

-

Objective: To maintain and prepare PC12 cells for subsequent assays.

-

Materials:

-

PC12 cell line (ATCC CRL-1721)

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Collagen Type I coated plates/flasks

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

-

Protocol:

-

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[10]

-

Subculturing: Passage cells every 2-3 days when they reach 80% confluency.[10]

-

Differentiation (for specific assays): To induce a neuronal phenotype, reduce the serum concentration to a low-serum medium (e.g., DMEM with 1% HS) and add Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL. Culture for 3-7 days, replacing the medium with fresh differentiation medium every 2-3 days.[10]

-

Neurite Outgrowth Assay

-

Objective: To quantify the potentiation of NGF-induced neurite outgrowth by this compound.

-

Protocol:

-

Cell Seeding: Seed PC12 cells in collagen-coated 24-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[10]

-

Treatment: Replace the medium with a low-serum medium containing the desired concentrations of this compound, with or without a low concentration of NGF (e.g., 5 ng/mL). Include appropriate controls (vehicle control, NGF alone).[5][10]

-

Incubation: Incubate the cells for 48-96 hours.[5]

-

Imaging: Capture images of multiple random fields for each well using a phase-contrast microscope.[5]

-

Analysis: A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. Calculate the percentage of neurite-bearing cells by counting at least 100 cells per well.[5][10]

-

Experimental workflow for the neurite outgrowth assay.

Western Blot Analysis for TrkA and Erk1/2 Phosphorylation

-

Objective: To determine the effect of this compound on the phosphorylation status of TrkA and Erk1/2.

-

Protocol:

-

Cell Treatment and Lysis: Seed PC12 cells in 6-well plates and treat with this compound +/- NGF for the desired time (e.g., 15 minutes for TrkA phosphorylation, 30 minutes for Erk1/2 phosphorylation).[11] Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[5]

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[12]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total TrkA, phospho-TrkA (e.g., Tyr490), total Erk1/2, and phospho-Erk1/2 (e.g., Thr202/Tyr204) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.[12]

-

-

Detection and Analysis: Detect protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.[11][12]

-

Conclusion

The available evidence strongly suggests that this compound and its analogs are potent modulators of the TrkA/Erk1/2 signaling pathway. By stimulating NGF synthesis and enhancing NGF-mediated signaling, these compounds promote neuronal survival and neurite outgrowth. These findings highlight the therapeutic potential of hericenones for neurodegenerative disorders. Further research, including in vivo studies and more detailed investigations into the direct interactions of this compound with components of the signaling cascade, is warranted to fully elucidate its mechanism of action and advance its clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Neuroprotective Landscape of Hericenone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hericenone A, a meroterpenoid derived from the fruiting body of the medicinal mushroom Hericium erinaceus, is a promising small molecule in the field of neurotherapeutics. Its potential to cross the blood-brain barrier positions it as a compelling candidate for addressing a range of neurodegenerative conditions. This technical guide provides a comprehensive overview of the foundational research into the neuroprotective effects of this compound and its related compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Analysis of Neurotrophic and Neuroprotective Activities

The neuroprotective effects of hericenones are primarily attributed to their ability to stimulate the synthesis of Nerve Growth Factor (NGF) and protect neurons from various stressors. The following tables summarize the key quantitative findings from in vitro studies. It is important to note that much of the existing research has been conducted on a range of hericenones, and data specific to this compound is often presented alongside that of its analogues.

Table 1: Effect of Hericenones on Nerve Growth Factor (NGF) Synthesis

| Compound | Cell Line | Concentration | NGF Secretion (pg/mL) | Fold Increase vs. Control | Citation |

| Hericenone C | 1321N1 human astrocytoma cells | 10 µg/mL | Not specified | Stimulated NGF synthesis | [1] |

| Hericenone D | 1321N1 human astrocytoma cells | 10 µg/mL | Not specified | Stimulated NGF synthesis | [1] |

| Hericenone E | 1321N1 human astrocytoma cells | 10 µg/mL | ~180 | ~2.0 | [2] |

| Hericenone H | 1321N1 human astrocytoma cells | 10 µg/mL | Not specified | Stimulated NGF synthesis | [1] |

| H. erinaceus Extract | 1321N1 human astrocytoma cells | 50 µg/mL | ~150 | ~1.5 | [3] |

Note: While this compound has been identified as a key bioactive compound, specific quantitative data on its direct impact on NGF secretion is not as readily available as for other hericenones like C, D, E, and H. The data presented here for other hericenones provides a strong rationale for the neurotrophic potential of this class of compounds.

Table 2: Potentiation of NGF-Induced Neurite Outgrowth by Hericenones

| Compound | Cell Line | Concentration | Observation | Citation |

| This compound | PC12 | Not specified | Potentiated NGF-induced neurite outgrowth | [4] |

| Hericenone C | PC12 | 10 µg/mL | Potentiated NGF (5 ng/mL)-induced neurite outgrowth to a level comparable to 50 ng/mL NGF | [2] |

| Hericenone D | PC12 | 10 µg/mL | Potentiated NGF (5 ng/mL)-induced neurite outgrowth to a level comparable to 50 ng/mL NGF | [2] |

| Hericenone E | PC12 | 10 µg/mL | Potentiated NGF (5 ng/mL)-induced neurite outgrowth to a level comparable to 50 ng/mL NGF | [2] |

Signaling Pathways in Hericenone-Mediated Neuroprotection

The neurotrophic effects of hericenones are primarily mediated through the activation of key signaling cascades that govern neuronal survival and differentiation. Research on Hericenone E, a close analogue of this compound, has provided significant insights into these mechanisms.[2]

TrkA/Erk1/2 and PI3K/Akt Signaling Pathways

Hericenones have been shown to potentiate NGF-induced neurite outgrowth through the activation of the TrkA receptor and its downstream signaling pathways, namely the Ras/MEK/ERK and PI3K/Akt pathways.[2][5][6] The binding of NGF to its high-affinity receptor, TrkA, triggers a cascade of phosphorylation events, leading to the activation of Erk1/2 and Akt, which are crucial for promoting neuronal survival and differentiation.[2][5][6] Interestingly, Hericenone E has also been observed to induce the phosphorylation of ERK and Akt independently of NGF, suggesting a direct modulatory effect on these pathways.[2][7]

References

- 1. Neurotrophic and Neuroprotective Effects of Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nerve growth factor-inducing activity of Hericium erinaceus in 1321N1 human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. Chemical Constituents from Hericium erinaceus Promote Neuronal Survival and Potentiate Neurite Outgrowth via the TrkA/Erk1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hericium erinaceus (Bull.: Fr) Pers. cultivated under tropical conditions: isolation of hericenones and demonstration of NGF-mediated neurite outgrowth in PC12 cells via MEK/ERK and PI3K-Akt signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

The Architectural Blueprint of a Neurotrophic Agent: A Technical Guide to the Chemical Synthesis of Hericenone A

For Researchers, Scientists, and Drug Development Professionals

Hericenone A, a prominent member of the hericenone family of cyathane-type diterpenoids, has garnered significant scientific interest for its potential neurotrophic properties. Isolated from the edible mushroom Hericium erinaceus, this natural product has demonstrated the ability to stimulate Nerve Growth Factor (NGF) synthesis, a crucial process for the survival, development, and function of neurons. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the strategic approaches, experimental protocols, and the biological pathways it is believed to modulate.

Core Synthetic Strategies: A Divergent Approach

The total synthesis of this compound has been accomplished through various methodologies, with a notable strategy being a divergent approach that allows for the synthesis of multiple hericenone analogues from a common intermediate. This strategy, pioneered by the Kobayashi group, offers flexibility and efficiency in accessing a library of these neurotrophic compounds for further structure-activity relationship (SAR) studies.[1] A key feature of this synthesis is the construction of a geranyl-substituted resorcinol (B1680541) core.

The first unambiguous total synthesis of this compound was reported by Rama Rao and Reddy, which also led to a revision of its initially proposed structure.[2] A pivotal reaction in many synthetic routes to this compound and its analogues is the Stille coupling, a versatile palladium-catalyzed cross-coupling reaction that facilitates the formation of key carbon-carbon bonds.[3][4]

Experimental Workflow: Constructing this compound

The following diagram outlines a generalized experimental workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

References

Methodological & Application

Application Notes & Protocols: Extraction of Hericenone A from Hericium erinaceus

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hericium erinaceus, commonly known as Lion's Mane mushroom, is a subject of significant scientific interest due to its production of bioactive compounds with therapeutic potential, particularly in neurobiology.[1][2][3] The fruiting bodies of this mushroom are a source of hericenones, a class of aromatic compounds.[4][5] Hericenone A, along with its analogues, is studied for its potential to stimulate Nerve Growth Factor (NGF) synthesis, a crucial protein for the growth, maintenance, and survival of neurons. This document provides detailed protocols for the extraction, purification, and analysis of this compound from H. erinaceus fruiting bodies, tailored for research and drug development applications.

Data Presentation: Comparative Analysis of Extraction Methods

While specific quantitative yield data for this compound is not extensively published, the following table summarizes data for related hericenones from H. erinaceus to provide a comparative insight into the efficiency of various extraction methodologies. The choice of method can significantly impact the yield and purity of the target compound.

Table 1: Comparison of Extraction Methods for Hericenone-Related Compounds

| Extraction Method | Key Parameters | Compound(s) Analyzed | Yield / Efficiency | Reference(s) |

|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE-CO₂) | 70°C, 350 bar, 40 min | Hericenone C | 43.35 ± 0.06 mg/g of extract | |

| Ultrasonic-Assisted Extraction (UAE) | 80% Ethanol (B145695), 45 min, 1:30 g/mL ratio | Erinacine A & Polyphenols* | Optimized for high antioxidant activity | |

| Solvent Extraction (Maceration) | Acetone (B3395972) or Ethanol, Room Temperature | Hericenones (General) | Standard qualitative method |

| Reflux Extraction | 65% Ethanol, 62°C, 30 min, 1:32 g/mL ratio | General Extract | Standard traditional method | |

Note: Data for Erinacine A (from mycelium) is included to illustrate the optimization parameters of UAE, a method also applicable to this compound from fruiting bodies.

Experimental Workflow

The overall process for isolating this compound involves several key stages, from initial sample preparation to final analysis.

Caption: Experimental workflow for this compound extraction.

Experimental Protocols

Sample Preparation

Proper preparation of the raw material is critical for maximizing extraction efficiency.

-

1.1. Harvesting and Cleaning: Collect fresh, mature fruiting bodies of Hericium erinaceus. Gently clean the mushrooms with a soft brush to remove any substrate or debris.

-

1.2. Drying: To preserve thermolabile compounds and prepare the sample for extraction, freeze-dry (lyophilize) the fruiting bodies to a constant weight. This is the preferred method over air or oven drying, which can degrade sensitive molecules.

-

1.3. Pulverization: Grind the dried fruiting bodies into a fine powder (e.g., 40-60 mesh) using a high-speed blender or mill. This increases the surface area for solvent penetration.

Extraction Methodologies

The following protocols detail common methods for extracting hericenones.

Protocol 2.1: Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls, enhancing extraction efficiency at lower temperatures.

-

Apparatus: High-power ultrasonic bath or probe sonicator.

-

Solvent: 80% aqueous ethanol.

-

Procedure:

-

Weigh 10 g of powdered H. erinaceus.

-

Add 300 mL of 80% ethanol to achieve a 1:30 solid-to-liquid ratio.

-

Place the mixture in an ice bath to maintain a low temperature during sonication.

-

Sonicate for 45 minutes at a fixed frequency (e.g., 40 kHz) and power (e.g., 200 W).

-

After extraction, proceed to Section 3: Post-Extraction Processing .

-

Protocol 2.2: Solvent Maceration (Cold Soak)

This is a conventional method involving soaking the material in a solvent at room temperature.

-

Apparatus: Large glass container with a lid (e.g., Erlenmeyer flask).

-

Solvent: Acetone or 95% Ethanol.

-

Procedure:

-

Place 100 g of powdered H. erinaceus in the glass container.

-

Add 2 L of acetone or ethanol.

-

Seal the container and let it stand at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all filtrates and proceed to Section 3: Post-Extraction Processing .

-

Post-Extraction Processing

-

3.1. Filtration and Concentration:

-

Centrifuge the crude extract mixture (from UAE) at 8000 x g for 10 minutes to pellet solid debris. For maceration extracts, simple filtration through Whatman No. 1 paper may suffice.

-

Collect the supernatant/filtrate. For precise analysis, filter through a 0.45 µm syringe filter.

-

Concentrate the combined extracts using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the solvent.

-

-

3.2. Solvent Partitioning (Fractionation):

-

Resuspend the concentrated crude extract in water.

-

Perform sequential liquid-liquid partitioning using solvents of increasing polarity. First, partition against a non-polar solvent like n-hexane to remove lipids.

-

Collect the aqueous layer and subsequently partition it against a medium-polarity solvent, such as ethyl acetate (B1210297) or chloroform. The hericenones, including this compound, will preferentially move to the ethyl acetate/chloroform fraction.

-

Collect the organic fraction and concentrate it to dryness to yield a hericenone-enriched extract.

-

Purification and Analysis

-

4.1. Purification: The enriched extract contains a mixture of hericenones and other compounds. Further purification is required to isolate this compound.

-

Column Chromatography: Employ silica (B1680970) gel column chromatography as an initial fractionation step, eluting with a gradient of n-hexane and ethyl acetate to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Use semi-preparative reversed-phase HPLC (e.g., with a C18 column) for final purification of the fractions containing this compound.

-

-

4.2. Identification and Quantification:

-

The identity and purity of isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Quantification is typically performed using High-Performance Liquid Chromatography with a UV or Diode Array Detector (HPLC-UV/DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Signaling Pathway

Hericenones have been shown to potentiate Nerve Growth Factor (NGF) signaling, a pathway critical for neuronal health. While Hericenone E is often cited in mechanistic studies, it provides a model for the potential action of related compounds like this compound. The compounds enhance NGF-induced neurite outgrowth by activating key downstream signaling cascades.

Caption: Potentiation of NGF signaling by hericenones.

References

Application Notes and Protocols for the Quantification of Hericenone A using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone A is a bioactive compound isolated from the medicinal mushroom Hericium erinaceus (Lion's Mane). It belongs to a class of aromatic compounds known as hericenones, which have garnered significant scientific interest for their potential neurotrophic and neuroprotective properties. Accurate and precise quantification of this compound is crucial for quality control of raw materials and formulated products, pharmacokinetic studies, and research into its biological activities. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The quantification is performed by detecting the UV absorbance of this compound at its maximum absorption wavelength and comparing the peak area to a standard calibration curve.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate quantification and to prolong the life of the HPLC column. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

1.1. Materials and Reagents

-

Fruiting bodies or mycelia of Hericium erinaceus

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

This compound analytical standard (CAS 126654-52-2)

-

Syringe filters (0.45 µm)

1.2. Extraction Procedure (Ultrasonic-Assisted Extraction)

-

Drying and Grinding: Dry the Hericium erinaceus material (fruiting bodies or mycelia) at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction: Accurately weigh a known amount of the powdered sample (e.g., 1.0 g) into a suitable flask. Add a measured volume of extraction solvent (e.g., 20 mL of methanol or 80% ethanol).

-

Sonication: Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

-

Centrifugation and Filtration: After extraction, centrifuge the mixture to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method

The following HPLC parameters are recommended for the analysis of this compound. These are based on methods developed for structurally similar hericenones and may require fine-tuning for optimal performance with this compound.

2.1. Instrumentation

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

2.2. Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40, v/v) or Gradient: Methanol and Water with 0.1% Formic Acid[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at 25-30°C |

| Detection Wavelength | 295 nm (based on Hericenone C) or determine λmax of this compound standard[1] |

| Run Time | 20-30 minutes (adjust as needed for peak elution and column flushing) |

2.3. Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

2.4. Calibration Curve

Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

2.5. Quantification of this compound in Samples

Inject the prepared sample solutions into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes typical validation parameters for an HPLC-UV method for hericenones, based on a validated method for Hericenone C.[1] These values should be established specifically for the this compound method.

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

The content of hericenones can vary significantly between different strains and cultivation conditions of Hericium erinaceus. The following table presents some reported values for Hericenones C and D.

| Hericium erinaceus Strain | Hericenone C Content (mg/g dry weight) | Hericenone D Content (mg/g dry weight) |

| Norugungdenglee-2 | 8.289 ± 0.593 | - |

| KFRI-1453 | - | 4.657 ± 0.462 |

| KFRI-1093 | - | - |

Data from a study on various Hericium strains.[2]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Signaling Pathways of Hericenones

Hericenones have been reported to modulate several key signaling pathways involved in neuroprotection and anti-inflammatory responses.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Hericenone A in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone A is a benzenoid compound isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. Along with other hericenones and erinacines, it has garnered scientific interest for its potential neurotrophic properties, primarily through the stimulation of Nerve Growth Factor (NGF) synthesis.[1][2] Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, bioavailability assessments, and understanding its mechanism of action. This document provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

While specific, validated methods for the quantification of this compound in biological matrices are not extensively reported in the literature, this protocol has been developed based on established methodologies for related compounds and general principles of bioanalytical method validation.

Quantitative Data Summary

Due to the limited availability of pharmacokinetic data for this compound in the public domain, the following table presents a template for how such data would be presented. Researchers can populate this table with their experimental findings. For context, pharmacokinetic data for the related compound, Erinacine A, has been included.